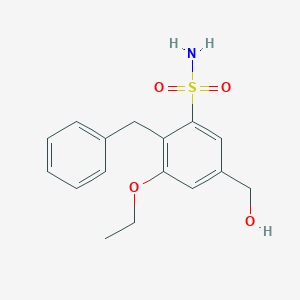![molecular formula C22H22F4N4O5S B11927055 N-{3-[(2S,5R)-6-amino-5-(ethanesulfonyl)-2-(fluoromethyl)-5-methyl-2,3,4,5-tetrahydropyridin-2-yl]-4-fluorophenyl}-2,2-difluoro-2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxamide](/img/structure/B11927055.png)
N-{3-[(2S,5R)-6-amino-5-(ethanesulfonyl)-2-(fluoromethyl)-5-methyl-2,3,4,5-tetrahydropyridin-2-yl]-4-fluorophenyl}-2,2-difluoro-2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
JNJ-67569762 is a novel compound belonging to the class of 2-aminotetrahydropyridine-based selective inhibitors of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). This compound was developed to target the S3 pocket of BACE1, which is involved in the production of amyloid beta, a key component in the formation of amyloid plaques in Alzheimer’s disease .
準備方法
The synthesis of JNJ-67569762 involves several steps, including the preparation of heteroaryl acid building blocks and the diastereoselective synthesis using a chiral sulfoxide. The final compound is obtained through a series of reactions, including hydrogenation, sulfonylation, and cyclization . The industrial production methods involve optimizing the reaction conditions to ensure high yield and purity, while addressing issues related to reactive metabolite formation, cardiovascular safety, and central nervous system toxicity .
化学反応の分析
JNJ-67569762 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide group back to the sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group. Common reagents used in these reactions include hydrogen gas for hydrogenation, sulfonyl chlorides for sulfonylation, and various oxidizing and reducing agents
科学的研究の応用
JNJ-67569762 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: The compound serves as a model for studying the structure-activity relationship of BACE1 inhibitors.
Biology: It is used to investigate the biological pathways involved in amyloid beta production and its role in Alzheimer’s disease.
作用機序
JNJ-67569762 exerts its effects by selectively inhibiting BACE1, an enzyme responsible for the cleavage of amyloid precursor protein (APP) to produce amyloid beta. The compound binds to the S3 pocket of BACE1, preventing the enzyme from interacting with APP and thereby reducing the production of amyloid beta . This selective inhibition is achieved through the modulation of the compound’s pKa and lipophilicity by a pending sulfonyl group, as well as the formation of intramolecular hydrogen bonds that enhance brain penetration .
類似化合物との比較
JNJ-67569762 is unique among BACE1 inhibitors due to its high selectivity for BACE1 over BACE2, achieved through the targeting of the S3 pocket with a novel bicyclic ring system . Similar compounds include:
Verubecestat: Another BACE1 inhibitor, but with lower selectivity and higher risk of side effects.
Lanabecestat: A BACE1 inhibitor with a different mechanism of action and lower brain penetration.
Atabecestat: A BACE1 inhibitor with similar selectivity but different pharmacokinetic properties
特性
分子式 |
C22H22F4N4O5S |
|---|---|
分子量 |
530.5 g/mol |
IUPAC名 |
N-[3-[(2S,5R)-6-amino-5-ethylsulfonyl-2-(fluoromethyl)-5-methyl-3,4-dihydropyridin-2-yl]-4-fluorophenyl]-2,2-difluoro-[1,3]dioxolo[4,5-c]pyridine-6-carboxamide |
InChI |
InChI=1S/C22H22F4N4O5S/c1-3-36(32,33)20(2)6-7-21(11-23,30-19(20)27)13-8-12(4-5-14(13)24)29-18(31)15-9-16-17(10-28-15)35-22(25,26)34-16/h4-5,8-10H,3,6-7,11H2,1-2H3,(H2,27,30)(H,29,31)/t20-,21-/m1/s1 |
InChIキー |
NDIQAOIHFVWZJQ-NHCUHLMSSA-N |
異性体SMILES |
CCS(=O)(=O)[C@@]1(CC[C@@](N=C1N)(CF)C2=C(C=CC(=C2)NC(=O)C3=NC=C4C(=C3)OC(O4)(F)F)F)C |
正規SMILES |
CCS(=O)(=O)C1(CCC(N=C1N)(CF)C2=C(C=CC(=C2)NC(=O)C3=NC=C4C(=C3)OC(O4)(F)F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


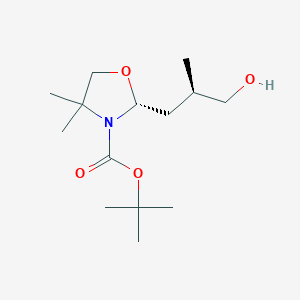
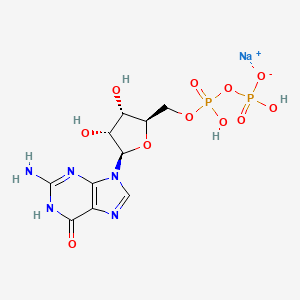
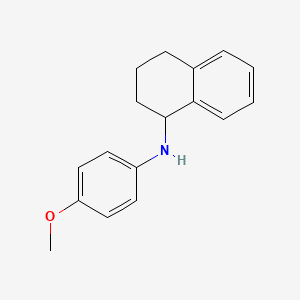

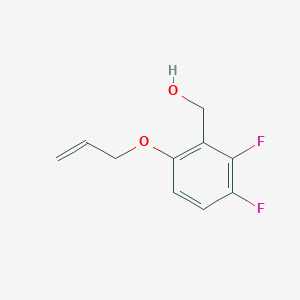

![3,6-Di-1-azetidinyl-9-[[4-[(1,2,4,5-tetrazin-3-yl)benzyl]carbamoyl]-2-carboxyphenyl]xanthylium, inner salt](/img/structure/B11927020.png)
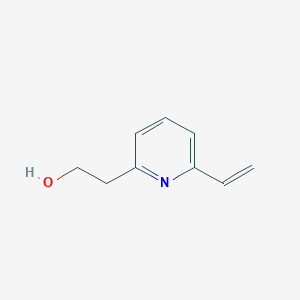
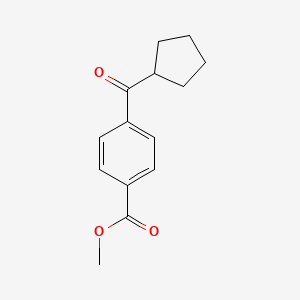
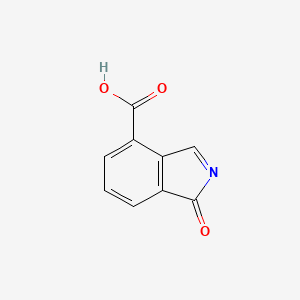
![(3-amino-1-azabicyclo[2.2.2]octan-3-yl) 2,2-diphenylacetate;hydrochloride](/img/structure/B11927036.png)
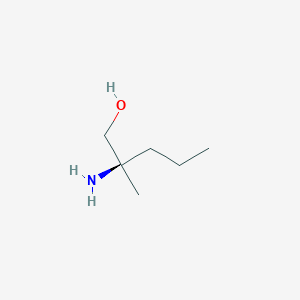
![6-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B11927062.png)
